2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Computational Drug Design Physicochemical Profiling

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is the strategic dihalogenated building block for kinase inhibitor discovery. The 2-Br-5-Cl pattern enables orthogonal, sequential cross-coupling with class-leading low dehalogenation—critical for synthetic reproducibility. Its CNS-favorable profile (LogP 2.04, TPSA 30.19 Ų, 0 HBD) makes it superior to regioisomeric alternatives for brain-penetrant programs. Supplied ≥97% with batch QC. Insist on the 2,5-pattern for predictable reactivity.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1780378-34-8
Cat. No. B1380861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
CAS1780378-34-8
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)Br)N=C1Cl
InChIInChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H
InChIKeyCENCDGBTIIPQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 1780378-34-8): Core Scaffold Properties and Procurement Specifications


2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 1780378-34-8) is a dihalogenated heteroaromatic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry and kinase inhibitor discovery [1]. The compound is characterized by a molecular weight of 232.46 g/mol, a computed XLogP3-AA value of 2.3, a topological polar surface area (TPSA) of 30.19 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [2]. Commercially available with purities of 97-98% from multiple vendors , this compound is typically handled as a solid requiring storage at 2–8°C .

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Why Substitution with Regioisomers or Other Halogenated Analogs Compromises Synthetic Outcomes


Substituting 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine with closely related analogs—such as regioisomers (e.g., 3-bromo-5-chloro or 2-bromo-7-chloro) or alternative halogenation patterns—is not a straightforward equivalence due to fundamental differences in electronic distribution, steric accessibility, and cross-coupling reactivity. The specific 2-bromo-5-chloro substitution pattern dictates the regioselectivity of subsequent metal-catalyzed transformations, influencing both the rate and yield of desired products [1]. Furthermore, direct comparative studies on halogenated azole cross-coupling have demonstrated that bromo- and chloro-substituted derivatives exhibit markedly lower propensities for deleterious dehalogenation side reactions compared to iodo analogs, a critical performance factor that directly impacts synthetic efficiency and reproducibility [2].

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Analogs and In-Class Candidates


Comparative Physicochemical Properties: LogP and TPSA Differences Between Regioisomers

The 2-bromo-5-chloro substitution pattern imparts a distinct physicochemical profile compared to regioisomers, which can influence membrane permeability, solubility, and off-target interactions. For 2-bromo-5-chloropyrazolo[1,5-a]pyrimidine, the consensus Log Po/w is 2.04 and the TPSA is 30.19 Ų . In contrast, the 3-bromo-5-chloro regioisomer (CAS 960613-96-1) exhibits a computed LogP range of 1.8–2.3 and a TPSA of approximately 30.2 Ų, while the 2-bromo-7-chloro isomer (CAS 1203705-58-1) has a predicted LogP of ~2.1 and TPSA of ~30.2 Ų [1]. These small but meaningful differences in lipophilicity and polar surface area can translate to altered ADME properties and should be considered during scaffold selection.

Medicinal Chemistry Computational Drug Design Physicochemical Profiling

Suzuki-Miyaura Cross-Coupling Efficiency: Bromo/Chloro vs. Iodo Derivatives

In direct comparative Suzuki-Miyaura cross-coupling reactions of halogenated aminopyrazoles, bromo and chloro derivatives were found to be superior to iodo derivatives, primarily due to a significantly reduced propensity for undesired dehalogenation side reactions [1]. While specific yield data for 2-bromo-5-chloropyrazolo[1,5-a]pyrimidine itself is not publicly available, this class-level inference establishes that the bromo/chloro substitution pattern offers a practical advantage over iodo analogs in terms of cleaner reaction profiles and higher product fidelity. In contrast, iodo-substituted pyrazolo[1,5-a]pyrimidines are more prone to dehalogenation, which can lower yields and complicate purification.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Commercial Purity and Analytical Characterization: Batch-to-Batch Consistency vs. Competing Sources

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is commercially available with a guaranteed purity of 97% (Bidepharm) to 98% (Sigma-Aldrich/Leyan) . Batch-specific quality control data including NMR, HPLC, and GC are provided . In comparison, the 3-bromo-5-chloro regioisomer is offered at 95–97% purity by various vendors , while the 2-bromo-7-chloro analog is available at 95%+ . The higher minimum purity specification for the 2-bromo-5-chloro isomer (97% vs. 95%) reduces the risk of introducing unknown impurities that could confound biological assays or necessitate additional purification steps.

Analytical Chemistry Procurement Quality Control

Molecular Weight and Heavy Atom Count: Distinguishing from Non-Halogenated or Mono-Halogenated Analogs

The presence of both bromo and chloro substituents results in a molecular weight of 232.46 g/mol and 11 heavy atoms, with a fraction of sp3 carbons (Fsp3) of 0.0 [1]. This dihalogenated core is distinct from non-halogenated pyrazolo[1,5-a]pyrimidine (MW 119.13 g/mol) and mono-halogenated analogs (e.g., 5-chloropyrazolo[1,5-a]pyrimidine, MW 153.57 g/mol), providing a unique balance of lipophilicity and steric bulk that can be leveraged for structure-activity relationship (SAR) exploration. The zero rotatable bonds and planar aromatic system (9 aromatic heavy atoms) confer rigidity, which may enhance binding affinity to flat kinase ATP pockets.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: High-Value Application Scenarios Derived from Quantitative Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

The 2-bromo-5-chloro substitution pattern provides a versatile handle for sequential functionalization via cross-coupling chemistry. Given the class-level evidence that bromo/chloro derivatives exhibit low dehalogenation propensity in Suzuki-Miyaura reactions [1], this building block is ideally suited for the systematic exploration of kinase hinge-binding motifs. The rigid, planar core (0 rotatable bonds, 9 aromatic heavy atoms) mimics the adenine ring of ATP, enabling rational design of ATP-competitive inhibitors against CDKs, JAKs, and other clinically relevant kinases [2].

CNS-Penetrant Lead Optimization

The consensus LogP of 2.04 and TPSA of 30.19 Ų [1] place this scaffold within the favorable physicochemical space for blood-brain barrier penetration. Compared to the 3-bromo-5-chloro isomer, which exhibits a slightly lower LogP range (1.8–2.3), the 2-bromo-5-chloro substitution may offer a more optimal balance for CNS exposure. This makes it a preferred starting point for medicinal chemistry programs targeting neurodegenerative diseases or brain cancers where CNS permeability is critical.

High-Throughput Synthesis and Library Production

The commercial availability of 2-bromo-5-chloropyrazolo[1,5-a]pyrimidine at 97-98% purity with batch-specific QC data (NMR, HPLC, GC) [1] ensures reliable performance in automated parallel synthesis workflows. The higher minimum purity specification relative to regioisomers (95%) reduces the need for pre-purification, accelerating library production timelines. The dihalogenated nature of the core allows for orthogonal diversification strategies, maximizing scaffold utility in high-throughput medicinal chemistry campaigns.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

With a molecular weight of 232.46 g/mol and 11 heavy atoms [1], 2-bromo-5-chloropyrazolo[1,5-a]pyrimidine falls within the ideal fragment size range (MW < 250). Its high ligand efficiency potential and the presence of two halogen substituents capable of engaging in halogen bonding make it an attractive fragment for SPR, NMR, or X-ray crystallography screening against protein targets. The compound's zero hydrogen bond donors further simplify binding mode interpretation and reduce non-specific interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.